molecular formula C20H17ClN2O3S B2546771 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 946300-68-1

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2546771
CAS No.: 946300-68-1
M. Wt: 400.88
InChI Key: NEVWGCHHFPJNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with chlorophenyl, oxoethyl, sulfanyl, and ethoxyphenyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the oxoethyl group: This can be done through acylation reactions using oxoethyl halides.

    Incorporation of the sulfanyl group: Thiolation reactions using thiol reagents are employed.

    Addition of the ethoxyphenyl group: This step involves etherification reactions using ethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
  • 3-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its pyrazinone core and the presence of both sulfanyl and ethoxyphenyl groups make it distinct from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-17-8-6-16(7-9-17)23-11-10-22-19(20(23)25)27-13-18(24)14-4-3-5-15(21)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVWGCHHFPJNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.